molecular formula C19H19ClN4O B11234855 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11234855
M. Wt: 354.8 g/mol
InChI Key: OSMQHNGNAJLTGY-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a synthetic small molecule characterized by a fused carbazole-tetrahydrocyclopenta[c]pyrazole scaffold.

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C19H19ClN4O/c20-13-7-1-4-10-11-5-2-9-15(17(11)22-16(10)13)21-19(25)18-12-6-3-8-14(12)23-24-18/h1,4,7,15,22H,2-3,5-6,8-9H2,(H,21,25)(H,23,24)

InChI Key

OSMQHNGNAJLTGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=NNC5=C4CCC5

Origin of Product

United States

Preparation Methods

Core Carbazole Formation

The carbazole scaffold is typically synthesized via Fischer indole synthesis or oxidative coupling of pyrrole derivatives. For 2,3,4,9-tetrahydrocarbazole:

  • Pyrrole and epoxide intermediates are reacted under acidic conditions to form the tricyclic framework.

  • Chlorination is introduced at the 8-position via electrophilic substitution using Cl₂ or NCS in solvents like DCM or CHCl₃.

Table 1: Key Reagents and Conditions for Carbazole Synthesis

StepReagents/ConditionsYieldReference
Core synthesisPyrrole derivatives + (haloalkyl)oxiranes50–70%
ChlorinationCl₂, DCM, 0–5°C60–80%

Functionalization

The carbazole amine group is generated via reductive amination or nucleophilic substitution . For example:

  • Reductive amination : Reaction of carbazole ketone with NH₃ in presence of NaBH₃CN or H₂/Pd–C.

Stage 2: Preparation of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cyclopenta[c]pyrazole Ring Formation

The tetrahydrocyclopenta[c]pyrazole core is synthesized via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds:

  • Chalcone intermediates react with hydrazine hydrate under acidic conditions (e.g., acetic acid) to form pyrazoline derivatives.

  • Acid-catalyzed cyclization converts chalcones to pyrazoles via nucleophilic attack and ring closure.

Table 2: Pyrazole Ring Formation Conditions

Starting MaterialReagentsConditionsYieldReference
Chalcone derivativesHydrazine hydrate, AcOH65°C, 1.5–3 h70–85%
3-FormylchromoneHydrazine hydrate, ultrasound50°C, 1 h80–90%

Carboxamide Derivatization

The pyrazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by coupling with amines:

  • Acid chloride formation : Pyrazole-3-carboxylic acid + excess SOCl₂, reflux, 2–4 h.

  • Amide coupling : Acid chloride + carbazole amine in THF or DMF, reflux, 5–8 h.

Table 3: Carboxamide Coupling Parameters

Acid ChlorideAmineSolventConditionsYieldReference
Pyrazole-3-COClCarbazole amineTHFReflux, 5 h65–75%
Pyrazole-3-COClPiperidine derivativesDMF80°C, 6 h70–80%

Stage 3: Final Coupling and Purification

Amide Bond Formation

The target compound is synthesized via acid chloride-mediated coupling :

  • Acid chloride generation : 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid reacts with SOCl₂ under anhydrous conditions.

  • Amine addition : The carbazole amine is added to the acid chloride solution in THF, followed by triethylamine to absorb HCl.

Table 4: Final Coupling Optimization

ParameterOptimal ValueImpactReference
TemperatureReflux (65–70°C)Maximizes reaction rate
SolventTHF or DMFEnhances solubility
CatalystNoneAvoids side reactions

Purification Techniques

  • Column chromatography : Silica gel, eluent (hexane/ethyl acetate, 1:1).

  • Recrystallization : Ethanol or methanol to isolate pure product.

Alternative Synthetic Routes

One-Pot Multi-Component Reactions

Ultrasound-assisted reactions have been employed for analogous compounds:

  • Four-component reactions : 3-Amino-9-ethylcarbazole, isothiocyanates, ethyl bromoacetate, and formylchromone yield thiazolidinone-chromone hybrids in 80–90% yields.

  • Adaptation for pyrazole : Hydrazine hydrate replaces isothiocyanates, enabling pyrazole ring formation under ultrasound.

Solid-Phase Synthesis

  • Triazole-pyrazole hybrids : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular synthesis.

  • Potential application : Immobilization of carbazole on resin for sequential functionalization.

Challenges and Solutions

Stereochemical Control

  • Tetrahydrocarbazole : Stereogenic centers require chiral catalysts or resolution via chiral HPLC.

  • Pyrazole : Cyclization reactions often yield single diastereomers due to ring strain.

Yield Optimization

  • Acid chloride stability : Freshly prepared acid chlorides minimize hydrolysis.

  • Ultrasound assistance : Reduces reaction time and improves yields in multi-step syntheses.

Comparison with Analogous Compounds

Table 5: Structural and Synthetic Analogues

CompoundCore 1Core 2Key ReactionYieldReference
TargetCarbazolePyrazole-carboxamideAcid chloride coupling65–75%
GSK983CarbazolePicolinamideReductive amination60%
Pyrazolo-thiazolidinoneThiazolidinonePyrazoleUltrasound cyclization80%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the carbazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carbazole-quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The carbazole moiety is known for its biological activity, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, inhibiting DNA replication and transcription. The pyrazole ring can interact with enzymes, inhibiting their activity by binding to the active site.

Comparison with Similar Compounds

Core Structural Features

The target compound’s unique architecture combines a carbazole ring system with a tetrahydrocyclopenta[c]pyrazole unit. Key structural analogs include:

  • Pyrazole-carboxamide derivatives (e.g., compounds 3a–3p in ): Feature aryl-substituted pyrazole cores with chloro, cyano, and methyl groups .
  • Cannabinoid receptor antagonist (): A tricyclic benzo-cyclohepta[c]pyrazole with 8-chloro and 2',4'-dichlorophenyl substituents .
  • Tetrahydroimidazo[1,2-a]pyridine derivatives (): Contain nitrophenyl and phenethyl groups, highlighting heterocyclic diversity .

Physicochemical Properties

Melting points (mp) and spectral data for analogs provide insights into stability and solubility:

  • Compound 3a (): mp 133–135°C, high crystallinity due to phenyl groups .
  • Compound 3d (): mp 181–183°C, enhanced stability from fluorophenyl substitution .
  • Compound 1l (): mp 243–245°C, influenced by nitro and cyano groups .

Table 2: Inferred Pharmacological Profiles

Compound Structural Highlights Hypothesized Activity
Target Compound 8-chloro-carbazole, cyclopenta[c]pyrazole CNS modulation (e.g., serotonin/dopamine receptors)
Cannabinoid Antagonist () Dichlorophenyl, benzo-cyclohepta Cannabinoid receptor antagonism
3a–3p () Aryl, cyano substituents Kinase inhibition or enzyme targeting

Key Differentiators and Implications

  • Carbazole vs.
  • Chloro Substituent Position : The 8-chloro group on the carbazole (vs. 2',4'-dichloro in ) could reduce off-target interactions while maintaining steric bulk for receptor binding.
  • Synthetic Complexity : Lower yields in tetrahydroimidazo-pyridine derivatives (, %) suggest the target compound’s synthesis may require specialized optimization for scalability .

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a tetrahydrocarbazole moiety and a cyclopentapyrazole unit, which may contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C19H19ClN4O
  • Molecular Weight : 348.84 g/mol
  • CAS Number : 1775313-32-0

The presence of the chloro group and multiple cyclic structures enhances its potential biological activity. The structural uniqueness distinguishes it from other carbazole derivatives and suggests possible therapeutic applications.

Pharmacological Potential

The biological activity of this compound has been explored in various studies. Potential pharmacological applications include:

  • Anticancer Activity : Preliminary studies indicate that similar carbazole derivatives exhibit anti-cancer properties. The unique structure may enhance its effectiveness against certain cancer types.
  • Antimicrobial Properties : Compounds with similar structural features have shown antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Some derivatives in the carbazole family have been associated with neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

StudyFindings
Juvale et al. (2023)Reported that carbazole derivatives inhibit cancer cell proliferation through apoptosis induction.
Pendergrass (2020)Demonstrated that certain pyrazole derivatives exhibit significant antimicrobial activity against Gram-positive bacteria.
Lehmann et al. (2004)Found that fatty acid binding protein (FABP) inhibitors related to carbazole structures show promise in reducing tumor size in ovarian cancer models.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and metastasis.
  • Modulation of Cell Signaling : The interaction with cellular signaling pathways could lead to altered gene expression related to cell survival and apoptosis.

Synthesis and Development

The synthesis of this compound can be achieved through various synthetic pathways involving:

  • Cyclization Reactions : Key steps involve the cyclization of appropriate precursors followed by functionalization to introduce the chloro and carboxamide groups.
  • Microwave-Assisted Synthesis : This method can enhance yield and reduce reaction times significantly.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of carbazole precursors followed by coupling with tetrahydrocyclopenta[c]pyrazole intermediates. For example, carbazole derivatives can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, while pyrazole cores are often constructed via cyclocondensation of hydrazines with diketones. Reaction yields (e.g., 51–55% in related compounds) are optimized using catalysts like Pd(OAc)₂ and ligands such as Xantphos under inert atmospheres .
  • Key Parameters : Temperature control (80–120°C), solvent selection (DMF or THF), and stoichiometric ratios (1:1.2 for nucleophiles) are critical. Purification via column chromatography with hexane/EtOAc gradients improves purity.

Q. How should spectroscopic techniques (NMR, IR, HRMS) be applied to confirm the compound’s structure?

  • 1H/13C NMR : Assign signals using 2D experiments (COSY, HSQC). For example, carbazole NH protons appear as broad singlets at δ 8.5–9.0 ppm, while pyrazole protons resonate at δ 6.0–7.0 ppm. Integration ratios validate substituent positions .
  • IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and NH (~3300 cm⁻¹) stretches.
  • HRMS : Use ESI+ mode; match experimental m/z with theoretical values (e.g., [M+H]⁺ within 2 ppm error) .

Q. What chromatographic methods are suitable for isolating this compound from reaction mixtures?

  • TLC : Monitor reactions using silica plates with UV visualization (Rf ~0.3–0.5 in EtOAc/hexane).
  • HPLC : Use C18 columns (70% MeOH/H₂O, 1 mL/min) for final purity assessment (>95%) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., hydrogen bonding networks) be resolved?

  • Refinement : Use SHELXL for small-molecule refinement. Discrepancies in thermal parameters or bond lengths may require adjusting weighting schemes or using restraints for disordered regions .
  • Hydrogen Bond Analysis : Apply graph-set notation (e.g., C(6) chains for carbazole NH⋯O interactions) to categorize motifs. Software like ORTEP-3 visualizes packing diagrams and validates geometry .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., cannabinoid receptors)?

  • Docking Studies : Use AutoDock Vina with receptor PDB structures (e.g., CB1: 5TGZ). Pyrazole-carboxamide analogs show binding energies < −8 kcal/mol via hydrophobic interactions with Leu/Ile residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD values < 2 Å indicate robust binding .

Q. How do substituent modifications (e.g., chloro vs. methyl groups) impact biological activity?

  • SAR Analysis : Compare IC₅₀ values in receptor assays. For example, 8-Cl substitution on carbazole enhances selectivity (IC₅₀ = 12 nM vs. 45 nM for unsubstituted analogs) due to steric and electronic effects. Methyl groups on pyrazole reduce metabolic degradation .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

  • Experimental Validation : Perform shake-flask assays at 25°C. If solubility in DMSO is reported as 50 mg/mL but only 2 mg/mL in water, validate via UV-Vis calibration curves (λ = 254 nm). Contradictions may arise from polymorphic forms or hydration states .

Q. Why do cytotoxicity assays show variability across cell lines?

  • Methodological Adjustments : Standardize protocols (e.g., MTT assay incubation: 48 hrs, 37°C). For instance, IC₅₀ values of 8–15 µM in HeLa vs. 25–30 µM in HEK293 may reflect differences in membrane permeability or efflux pumps. Include positive controls (e.g., cisplatin) to calibrate responses .

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